![molecular formula C20H18F2O3 B4113810 5-[(2,6-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4113810.png)
5-[(2,6-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one
説明
5-[(2,6-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is commonly known as 'DPBA' and has gained significant attention in the scientific community due to its potential therapeutic applications. DPBA has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The exact mechanism of action of DPBA is not fully understood. However, it is believed to exert its pharmacological activities through various pathways. DPBA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key transcription factor involved in the inflammatory response. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Additionally, DPBA has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
DPBA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. It has also been shown to inhibit the expression of COX-2 and iNOS. DPBA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the proliferation and migration of cancer cells. DPBA has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting anti-oxidant activity. It has also been shown to regulate cellular energy metabolism by activating the AMPK pathway.
実験室実験の利点と制限
The advantages of using DPBA in lab experiments are:
1. DPBA is a synthetic compound that can be easily synthesized in the lab.
2. DPBA has been extensively studied for its pharmacological activities, and therefore, its mechanism of action is well understood.
3. DPBA exhibits various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a versatile compound for use in lab experiments.
The limitations of using DPBA in lab experiments are:
1. DPBA has not been extensively studied for its toxicity and safety profile.
2. The optimal dosage and duration of treatment with DPBA have not been established.
3. DPBA may exhibit different pharmacological activities in different cell types, making it difficult to generalize its effects.
将来の方向性
The potential therapeutic applications of DPBA are vast, and therefore, there are numerous future directions for research. Some of the future directions for research on DPBA are:
1. Investigation of the toxicity and safety profile of DPBA.
2. Optimization of the synthesis method of DPBA to increase the yield and purity of the compound.
3. Investigation of the optimal dosage and duration of treatment with DPBA.
4. Investigation of the potential use of DPBA in combination with other anti-cancer drugs for the treatment of cancer.
5. Investigation of the potential use of DPBA in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Conclusion:
DPBA is a synthetic compound that exhibits various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis of DPBA involves the reaction of 7-hydroxy-4-propylcoumarin with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. DPBA has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. The future directions for research on DPBA are vast, and it has the potential to be used in the treatment of various diseases.
科学的研究の応用
DPBA has been extensively studied for its pharmacological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. DPBA has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. Some of the scientific research applications of DPBA are:
1. Anti-inflammatory activity: DPBA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response.
2. Anti-cancer activity: DPBA has been shown to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells. DPBA has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
3. Anti-oxidant activity: DPBA has been shown to exhibit anti-oxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
特性
IUPAC Name |
5-[(2,6-difluorophenyl)methoxy]-7-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-3-5-13-10-19(23)25-18-9-12(2)8-17(20(13)18)24-11-14-15(21)6-4-7-16(14)22/h4,6-10H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWBPDNRKMUYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



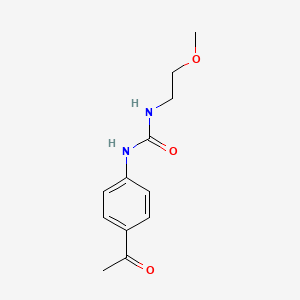
![2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4113745.png)
![N-(2,6-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4113749.png)
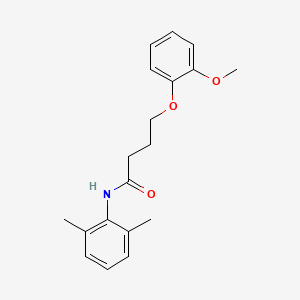
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B4113775.png)
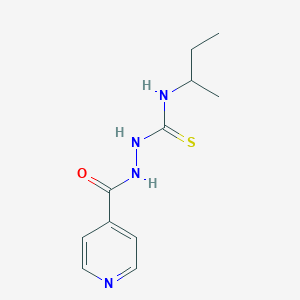
![ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B4113787.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4113795.png)
![4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4113797.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4113815.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4113821.png)
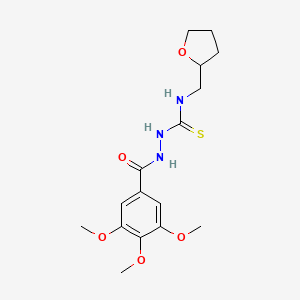
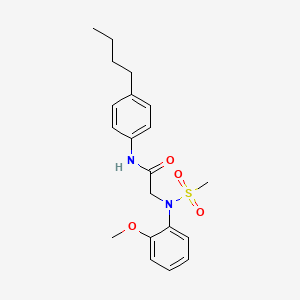
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4113857.png)